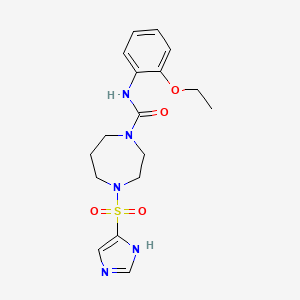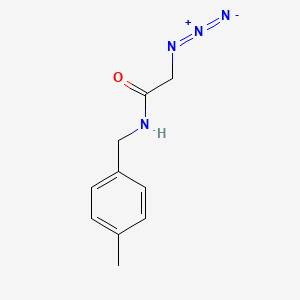
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a synthetic pathway was developed for N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, which was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
The compound is utilized in the design of proteolysis targeting chimeras (PROTACs) , which are molecules designed to induce the degradation of specific proteins . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is particularly promising for modifying proteins of interest (POIs) through protein degradation, offering a novel therapeutic strategy, especially in cancer treatment.
Histone Deacetylase Inhibition
It has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3) . HDAC3 is involved in the regulation of gene expression and cell proliferation, and its dysregulation is implicated in various diseases, including cancer. Inhibitors of HDAC can serve as potential anticancer therapeutics, and this compound’s ability to target HDAC3 specifically could be highly beneficial.
Cancer Therapy
The compound’s structure is related to molecules that have shown the ability to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in vitro . IDO1 is an enzyme whose overactivation is linked to cancer pathogenesis. Inhibitors of IDO1 are considered potential treatments for cancer, and derivatives of this compound could play a role in developing new cancer therapies.
Immune Response Modulation
Derivatives of this compound have been linked with structures like pomalidomide , which can enhance immune responses mediated by T cells and NK cells . Such derivatives could be used to inhibit the production of proinflammatory cytokines and induce apoptosis in cancer cells, making them valuable in treating various malignant tumors and immune diseases.
Photostability and Crystallography
Research has indicated that similar compounds are photostable in crystal form and do not undergo homolytic N–O bond cleavage as observed in solution . This property is essential for studying the crystal structure and behavior of these compounds under various conditions, which can provide insights into their stability and reactivity.
Zukünftige Richtungen
The future directions for research on “S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate” and similar compounds could involve further exploration of their potential as selective degraders of specific proteins, such as histone deacetylase-3 (HDAC3) . This could have implications for the development of new therapeutic strategies for diseases associated with dysregulation of these proteins.
Eigenschaften
IUPAC Name |
S-[2-[(1,3-dioxoisoindol-4-yl)amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-6(15)19-5-9(16)13-8-4-2-3-7-10(8)12(18)14-11(7)17/h2-4H,5H2,1H3,(H,13,16)(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLGZQBXOYSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC2=C1C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-((1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl) ethanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)
![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)


![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)


